3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, following similar reaction conditions and using appropriate equipment to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamide or sulfonate esters.
Hydrolysis Products: Hydrolysis leads to the formation of sulfonic acids.
Scientific Research Applications
3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of these molecules . This reactivity is utilized in proteomics research to study protein interactions and functions .
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Similar in structure but lacks the tert-butylcarbamoyl group.
4-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride: Similar but with the tert-butylcarbamoyl group at a different position on the benzene ring.
Uniqueness
3-(Tert-butylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the tert-butylcarbamoyl and sulfonyl chloride groups, which confer specific reactivity and functionality that are valuable in biochemical research .
Properties
IUPAC Name |
3-(tert-butylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)17(12,15)16/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWCHYUSEKTUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.